

# A Comparative Analysis of MK-7622 and Donepezil on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential effects of **MK-7622** and donepezil on cognition, drawing from available experimental data. The information is intended to inform researchers, scientists, and professionals involved in the development of therapeutics for cognitive disorders.

#### Introduction

Cognitive impairment, a hallmark of neurodegenerative diseases such as Alzheimer's, remains a significant challenge in medicine. Two pharmacological agents, **MK-7622** and donepezil, have been investigated for their potential to ameliorate these deficits, albeit through different mechanisms of action. Donepezil is an established treatment for Alzheimer's disease, while **MK-7622** is an investigational drug that has undergone clinical trials. This guide will objectively compare their performance based on available experimental data.

#### **Mechanism of Action**

Donepezil: Sold under the brand name Aricept among others, donepezil is a reversible inhibitor of the enzyme acetylcholinesterase.[1] In patients with Alzheimer's disease, there is a deficit in cholinergic neurotransmission in the brain.[2] By blocking the breakdown of the neurotransmitter acetylcholine, donepezil increases its concentration in the synaptic cleft, thereby enhancing cholinergic signaling.[2][3][4] While its primary action is on acetylcholinesterase, some research suggests it may also act as a potent agonist of the  $\sigma 1$ 



receptor and upregulate nicotinic receptors, potentially contributing to its neuroprotective effects.[1]

MK-7622: This investigational drug is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[5][6] The M1 receptor is highly expressed in brain regions crucial for memory and higher cognitive functions.[6] As a PAM, MK-7622 does not directly activate the M1 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine.[5] Preclinical studies demonstrated its ability to reverse scopolamine-induced cognitive deficits in rhesus macaques.[5][7]

## **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: Mechanism of action for Donepezil.



Click to download full resolution via product page



Caption: Mechanism of action for MK-7622.

## **Clinical Efficacy on Cognition MK-7622**

A key clinical trial investigating **MK-7622** was a randomized, double-blind, placebo-controlled, proof-of-concept study.[8][9] The trial was designed to evaluate the efficacy of **MK-7622** as an adjunctive therapy in individuals with mild-to-moderate Alzheimer's disease who were already being treated with an acetylcholinesterase inhibitor.[8] The trial was ultimately stopped for futility as it did not meet its primary endpoints.[8][9]

Table 1: MK-7622 Clinical Trial Results

| Endpoint                                                            | MK-7622<br>(45 mg) | Placebo | Group<br>Difference<br>(95% CI) | p-value | Citation |
|---------------------------------------------------------------------|--------------------|---------|---------------------------------|---------|----------|
| Change from<br>baseline in<br>ADAS-Cog <sub>11</sub><br>at 12 weeks |                    |         | 0.18 (-1.0 to<br>1.3)           | 0.762   | [8][9]   |

| Change from baseline in ADCS-ADL at 24 weeks | | | 0.06 (-2.4 to 2.5) | |[8][9] |

ADAS-Cog11: Alzheimer's Disease Assessment Scale-Cognitive Subscale (11 items); ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory. A lower score on ADAS-Cog11 indicates better cognitive function, while a higher score on ADCS-ADL indicates better daily functioning.

The results indicated that **MK-7622** at a dose of 45 mg did not improve cognition or function when used as an add-on therapy in this patient population.[8][9]

### Donepezil

Donepezil has been the subject of numerous clinical trials and has demonstrated efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease.[10][11]



A 24-week, multicenter, double-blind, placebo-controlled study is a representative example of the trials that have evaluated donepezil's efficacy.[11]

Table 2: Donepezil Clinical Trial Results (24-week study)

| Endpoint                                                           | Donepezil (5<br>mg/day)                   | Donepezil (10<br>mg/day)                  | Placebo | Citation |
|--------------------------------------------------------------------|-------------------------------------------|-------------------------------------------|---------|----------|
| Change from<br>baseline in<br>ADAS-cog at 24<br>weeks              | Significant<br>improvement<br>vs. placebo | Significant<br>improvement<br>vs. placebo |         | [11]     |
| Clinician's Interview Based Assessment of Change-Plus (CIBIC plus) | Improved vs.<br>placebo                   | Improved vs.<br>placebo                   |         | [11]     |

| Mini-Mental State Examination (MMSE) | Significant improvement vs. placebo | Significant improvement vs. placebo | |[11] |

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CIBIC plus: a measure of global clinical change; MMSE: a quantitative measure of cognitive status.

A meta-analysis of 18 randomized controlled trials found that donepezil at both 5 mg/day and 10 mg/day doses demonstrated improved cognitive functions for patients with dementia, with the 10 mg/day dose being more efficacious.[12] Specifically, the 10 mg/day dose significantly improved the MMSE score.[12]

# Experimental Protocols MK-7622 Proof-of-Concept Trial

- Study Design: A randomized, double-blind, placebo-controlled trial.[8][9]
- Participants: 240 participants with mild-to-moderate Alzheimer's disease who were on a stable dose of an acetylcholinesterase inhibitor.[8][9]



- Intervention: Participants were randomized on a 1:1 basis to receive either 45 mg of MK-7622 or a placebo for 24 weeks.[8][9]
- Primary Endpoints:
  - Mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) at 12 weeks.[8][9]
- Secondary Endpoint:
  - Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.[8][9]



Click to download full resolution via product page

Caption: Workflow of the MK-7622 clinical trial.

## Representative Donepezil Efficacy Trial

- Study Design: A multicenter, double-blind, placebo-controlled study.[11]
- Participants: Patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[11]
- Intervention: Patients were randomly assigned to receive either placebo, 5 mg/day of donepezil, or 10 mg/day of donepezil for 24 weeks.[11] This was followed by a 6-week single-blind placebo washout period.[11]



- Primary Efficacy Measures:
  - The cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-cog).[11]
  - The Clinician's Interview Based Assessment of Change-Plus (CIBIC plus).[11]
- Secondary Efficacy Measures:
  - Mini-Mental State Examination (MMSE).[11]
  - Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).[11]
  - Patient-rated Quality of Life (QoL).[11]

### Safety and Tolerability

MK-7622: In the clinical trial, more participants taking MK-7622 discontinued the study medication due to adverse events compared to the placebo group (16% vs. 6%).[8][9] Cholinergically related adverse events were also more common in the MK-7622 group (21% vs. 8%).[8][9] These adverse effects could be attributed to the robust intrinsic agonist activity of MK-7622 observed in in-vitro assays.[7][13]

Donepezil: Donepezil is generally well-tolerated.[10] The most common adverse events are cholinergic in nature and typically affect the gastrointestinal system, including nausea, diarrhea, and vomiting.[2][10] These side effects are often mild, transient, and tend to occur when the dose is increased.[10] Other reported side effects include insomnia, muscle cramps, and fatigue.[2]

### Conclusion

Donepezil, an acetylcholinesterase inhibitor, has consistently demonstrated modest but significant improvements in cognitive function in patients with mild to moderate Alzheimer's disease across numerous clinical trials.[10][11] In contrast, the selective M1 muscarinic positive allosteric modulator, MK-7622, did not show efficacy in improving cognition or daily function when used as an adjunctive therapy in a proof-of-concept trial in a similar patient population.[8] [9] The trial was halted due to futility.[8][9] The differing outcomes of these two agents underscore the complexities of treating cognitive decline and highlight the challenges of



developing novel therapeutic approaches. While both drugs target the cholinergic system, their distinct mechanisms of action and clinical trial results provide valuable insights for future drug development in the field of cognitive enhancement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Donepezil Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 4. goodrx.com [goodrx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [A Comparative Analysis of MK-7622 and Donepezil on Cognitive Function]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609101#differential-effects-of-mk-7622-and-donepezil-on-cognition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com